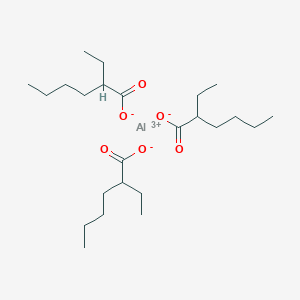![molecular formula C16H17ClN4O4 B1619748 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol CAS No. 3025-41-0](/img/structure/B1619748.png)
2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in the textile industry. The compound’s structure includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, while the other is connected to an imino and ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4-nitroaniline. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol to form the azo compound. Finally, the azo compound is reacted with ethanolamine to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that can alter the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol:
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Another azo dye with similar applications.
Uniqueness
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo dyes. The presence of the chloro and nitro groups enhances its stability and makes it suitable for various industrial applications.
Properties
CAS No. |
3025-41-0 |
|---|---|
Molecular Formula |
C16H17ClN4O4 |
Molecular Weight |
364.78 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H17ClN4O4/c17-15-11-14(21(24)25)5-6-16(15)19-18-12-1-3-13(4-2-12)20(7-9-22)8-10-23/h1-6,11,22-23H,7-10H2 |
InChI Key |
JIPUSMUWJRCMRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO |
Key on ui other cas no. |
3025-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)



![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)







